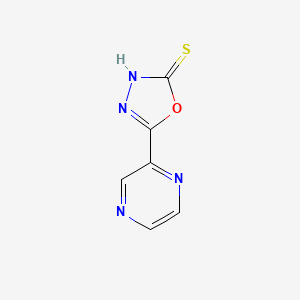

5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol

Descripción

5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a pyrazine ring and a thiol (-SH) group at the 2-position. Pyrazine, a six-membered aromatic ring with two nitrogen atoms, imparts unique electronic and steric properties to the molecule. This compound is of interest in medicinal chemistry due to the bioactivity of 1,3,4-oxadiazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .

Propiedades

IUPAC Name |

5-pyrazin-2-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4OS/c12-6-10-9-5(11-6)4-3-7-1-2-8-4/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCVJGZVTWQPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190982 | |

| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37545-39-4 | |

| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037545394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Similar compounds with pyrazine and oxadiazole moieties have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been reported to influence various signaling pathways, including proliferation, migration, and metabolism.

Análisis Bioquímico

Biochemical Properties

5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The compound’s interaction with these kinases can modulate cellular processes such as proliferation, migration, and metabolism. Additionally, this compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells, thereby exhibiting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit kinases, for instance, is attributed to its binding interactions with the enzyme’s active site, thereby preventing substrate phosphorylation . This inhibition can disrupt critical signaling pathways, leading to altered cellular functions and potential therapeutic effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, retaining its biological activity over time Long-term exposure to this compound has been observed to cause sustained inhibition of cellular proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound has been shown to influence metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is also determined by its binding affinity to plasma proteins, which can affect its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The precise localization of this compound is essential for its role in modulating cellular processes and therapeutic applications.

Actividad Biológica

5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a unique oxadiazole ring fused with a pyrazine moiety. This structural configuration contributes to its biological activity by influencing its interaction with biological targets.

Biological Activities

The biological activities of this compound include:

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, related compounds have shown effective inhibition against various bacterial strains, with EC50 values ranging from 8.72 to 50.51 μg/mL against pathogens like Xanthomonas axonopodis and Pseudomonas syringae .

2. Anticancer Properties

Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown cytotoxic effects on human leukemia and breast cancer cell lines (CEM-13 and MCF-7) with GI50 values below 10 μM . The mechanism involves the activation of apoptotic pathways through upregulation of p53 and caspase proteins.

3. Anti-inflammatory Effects

Oxadiazole derivatives are noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models .

The mechanisms through which this compound exerts its effects include:

1. Interaction with Enzymes

The compound may act as an inhibitor of specific enzymes involved in inflammation and bacterial metabolism. For example, some derivatives have shown to inhibit carbonic anhydrases selectively at low concentrations .

2. Induction of Apoptosis

In cancer cells, the compound activates intrinsic apoptotic pathways by modulating the expression of key proteins such as p53 and Bcl-2 family members .

3. Modulation of Cellular Signaling Pathways

Research suggests that these compounds can interfere with various signaling pathways related to cell proliferation and survival, enhancing their therapeutic potential against cancer .

Case Studies

Several studies highlight the biological activity of this compound:

| Study | Activity | EC50/IC50 Values | Cell Line/Pathogen |

|---|---|---|---|

| Study A | Antibacterial | 8.72 μg/mL | Xanthomonas axonopodis |

| Study B | Anticancer | <10 μM | MCF-7 (breast cancer) |

| Study C | Anti-inflammatory | Not specified | In vitro models |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties. Research indicates that derivatives of this compound exhibit substantial cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) .

Case Studies:

- A study highlighted the synthesis of novel 5-pyridyl-1,3,4-oxadiazole derivatives which were evaluated for their antitumor activity against several human cancer cell lines .

- Another research focused on the molecular docking studies of oxadiazole derivatives showing promising anticancer activity through apoptosis induction .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting heavy metals and other analytes. Its ability to form complexes with metal ions enhances the sensitivity and accuracy of environmental testing methods.

Applications:

- The compound serves as a chelating agent in various spectroscopic methods to determine the presence of toxic metals in environmental samples .

Material Science

The compound is also explored in material science for its role in synthesizing advanced materials. It is particularly noted for enhancing the thermal and mechanical properties of polymers.

Research Findings:

- Studies have shown that incorporating 5-(Pyrazin-2-yl)-1,3,4-oxadiazole derivatives into polymer matrices can significantly improve their mechanical strength and thermal stability .

Agricultural Chemistry

In agricultural chemistry, this compound has potential applications in developing new pesticides and herbicides. Its biological activity against various pests positions it as a candidate for more effective crop protection solutions.

Examples:

- Research indicates that oxadiazole derivatives can exhibit insecticidal properties against agricultural pests .

Coordination Chemistry

This compound is also significant in coordination chemistry where it is used to synthesize coordination complexes. These complexes have applications in catalysis and sensor technology.

Applications:

Comparación Con Compuestos Similares

Key Differences :

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Key Observations :

Key Trends :

Métodos De Preparación

Reaction Mechanism and Conditions

-

Base Selection : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol is typically used to deprotonate the hydrazide, facilitating its reaction with CS₂.

-

Cyclization : The addition of CS₂ to the reaction mixture induces cyclization, forming the 1,3,4-oxadiazole-2-thione intermediate. Subsequent acidification (pH 6.0–7.0) with HCl converts the thione to the thiol tautomer.

-

Reactants : Pyrazine-2-carbohydrazide (5 g, 36.19 mmol), CS₂ (2.4 mL, 39.81 mmol), KOH (1.42 g, 25.33 mmol).

-

Solvent : Ethanol (50 mL).

-

Conditions : Reflux for 12 hours under anhydrous conditions.

-

Work-up : Distillation of ethanol under vacuum, pH adjustment with 4N HCl, filtration, and drying.

-

Yield : 87% (5.71 g).

Key Parameters Affecting Yield

-

Molar Ratios : A slight excess of CS₂ (1.1 eq) ensures complete conversion of the hydrazide.

-

Temperature : Reflux (~78°C for ethanol) is critical for driving the reaction to completion.

-

Acidification : Controlled pH adjustment minimizes side products like disulfides.

Alternative Synthetic Routes

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

While less common for this specific compound, POCl₃ has been employed in analogous syntheses of 1,3,4-oxadiazoles. This method involves dehydrating acylhydrazides with POCl₃ to form the oxadiazole ring.

-

React pyrazine-2-carbohydrazide with an aromatic acid in POCl₃.

-

Heat the mixture under reflux to facilitate cyclodehydration.

-

Quench with ice-water and isolate the product via filtration.

Limitations : Lower yields (~60–70%) and handling challenges due to POCl₃’s corrosivity.

Optimization Strategies

Solvent and Base Screening

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | KOH | 87 | 95 |

| Methanol | NaOH | 78 | 90 |

| DMF | K₂CO₃ | 65 | 85 |

Ethanol-KOH combinations provide optimal solubility and reaction kinetics.

Temperature and Time Profiling

Analytical Characterization

Spectroscopic Techniques

X-ray Crystallography

Single-crystal X-ray studies confirm the thiol tautomer as the predominant form in the solid state.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| CS₂ Cyclization | 87 | 95 | High | Low |

| POCl₃ Cyclization | 65 | 85 | Moderate | Medium |

| Photocatalytic | N/A | N/A | Experimental | High |

The CS₂ cyclization method remains superior due to its high yield, cost-effectiveness, and scalability.

Challenges and Mitigation Strategies

Q & A

Q. What are standard synthetic protocols for 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol?

The compound is typically synthesized via cyclization reactions using hydrazine derivatives and carbon disulfide. For example, refluxing a mixture of pyrazine-2-carbohydrazide with carbon disulfide in ethanol under basic conditions (e.g., NaOH) yields the oxadiazole-thiol core. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . Controlled coupling reactions with heterocyclic precursors (e.g., pyrazine derivatives) may require catalysts like sodium hydride in dimethylformamide (DMF) to enhance yield .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.

- FT-IR for identifying thiol (-SH) stretching (~2500 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to verify stoichiometry. X-ray crystallography is preferred for resolving ambiguities in tautomeric forms (thiol vs. thione) .

Q. What preliminary pharmacological assays are recommended?

Initial screening involves:

- In vitro enzyme inhibition assays (e.g., against acetylcholinesterase or kinases) to evaluate binding affinity.

- Antimicrobial testing (MIC assays) using bacterial/fungal strains.

- Molecular docking to predict interactions with target proteins (e.g., using AutoDock Vina). Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (MTT on HEK-293 cells) are critical for prioritizing derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis?

Use Design of Experiments (DoE) to assess variables:

- Solvent polarity : Higher yields are observed in DMF due to improved solubility of intermediates .

- Catalyst loading : Sodium hydride (1.2 equiv.) minimizes side reactions in coupling steps .

- Temperature : Cyclization at 80–90°C enhances regioselectivity . Computational tools (e.g., density functional theory) predict transition states to identify rate-limiting steps .

Q. How to resolve contradictions in biological activity data across analogs?

Discrepancies may arise from:

- Tautomerism : The thiol-thione equilibrium alters hydrogen-bonding capacity. Use X-ray crystallography to confirm dominant tautomers .

- Membrane permeability : LogP values (calculated via HPLC) correlate with cellular uptake differences.

- Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) identify rapid degradation pathways .

Q. What strategies improve selectivity in structure-activity relationships (SAR)?

- Bioisosteric replacement : Substitute pyrazine with pyridine (e.g., 5-(Pyridin-2-yl) analogs) to modulate electronic effects .

- Ring hybridization : Fuse oxadiazole with benzotriazole (e.g., 4-[5-(Pyridin-4-yl)-oxadiazol-2-yl]-1H-benzotriazole) to enhance π-π stacking with hydrophobic enzyme pockets .

- Steric hindrance : Introduce bulky substituents (e.g., 4-(propan-2-yl)phenyl) to block off-target interactions .

Q. What challenges arise in crystallographic studies of derivatives?

- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate phase identification. Use differential scanning calorimetry (DSC) to detect transitions .

- Disorder in heterocyclic rings : Refinement with SHELXL and PLATON SQUEEZE improves electron density maps .

Methodological Considerations

Q. How to validate computational models for reaction design?

Combine quantum mechanics/molecular mechanics (QM/MM) simulations with experimental kinetics (e.g., stopped-flow spectroscopy). For example, compare computed activation energies for cyclization steps with empirical Arrhenius plots .

Q. What analytical techniques detect trace impurities in synthesized batches?

- HPLC-MS with C18 columns (acetonitrile/water gradient) identifies byproducts (e.g., uncyclized hydrazides).

- ¹H NMR relaxation experiments (T1/T2 measurements) quantify residual solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.